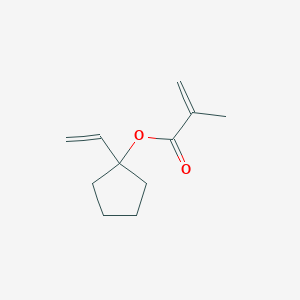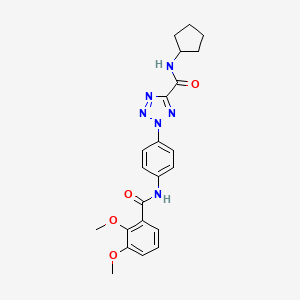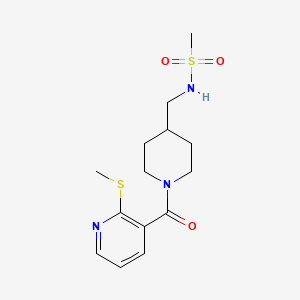
1-Vinylcyclopentyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylcyclopentyl methacrylate is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization and Polymer Modification
Anionic Polymerization : Novel methacrylate monomers, including those similar to 1-vinylcyclopentyl methacrylate, have been successfully polymerized anionically, showing sensitivity to temperature and LiCl concentration. This process is key for creating polymers with narrow molecular weight distributions, useful in precision polymer engineering (Zhang & Ruckenstein, 1998).
Polymer Networks for Biomedical Applications : Chemically cross-linked polymer networks of poly(vinyl alcohol)/poly(methacrylate) demonstrate potential for biomedical uses such as tissue replacement and drug delivery. Molecular dynamics simulations and neutron scattering have been employed to understand polymer and water dynamics in these networks (Paradossi et al., 2011).
Copolymer Synthesis for Biomaterials : Methacryloyloxyethyl phosphate, closely related to this compound, has been used to modify substrates by copolymerization, enhancing hydroxyapatite deposition on surfaces, with implications for biomedical material development (Stancu et al., 2004).
Hydrosilylation for Polymer Synthesis : Hydrosilylation reactions involving functional methacrylates provide access to functional polymers, such as poly(dimethylsiloxane)s. This process, which includes no side products and requires minimal purification, is crucial for advanced polymer synthesis and modification (Risangud et al., 2015).
Polymerization for Tough Materials : Multi-functional methacrylates, used in radical photopolymerization, yield tough materials suitable for lithography-based 3D printing. The research focuses on optimizing the network architecture for enhanced material properties (Gorsche et al., 2016).
Material Characterization and Analysis
Spectroscopic Analysis of Polymers : The impact of ion bombardment on polymers, including poly(methyl methacrylate), has been studied using spectral time-dependence analysis, providing insights into polymer characterization techniques (Leggett & Vickerman, 1992).
Drug-Release Properties of Copolymers : Copolymers of 2-hydroxyethyl methacrylate have been synthesized and analyzed for drug-release properties, highlighting the potential of methacrylate copolymers in controlled drug delivery systems (Babazadeh, 2007).
Raman Spectroscopy in Polymerization : FT-Raman spectroscopy has been utilized for the group-transfer polymerization of methyl methacrylate, offering a quantitative method to monitor polymerization processes (Edwards et al., 2006).
Phase Transfer Catalyzed Polymerization : Multi-site phase transfer catalysts have been applied in the radical polymerization of ethyl methacrylate, providing insights into the kinetics and mechanism of polymerization, relevant for developing advanced polymer materials (Vajjiravel & Umapathy, 2008).
Wirkmechanismus
Target of Action
The primary target of 1-Vinylcyclopentyl methacrylate is the polymerization process. This compound is a monomer that participates in radical polymerization reactions . The polymerization process is crucial in the formation of polymers, which are large molecules composed of repeated subunits known as monomers.
Mode of Action
This compound interacts with its targets through a process known as cyclopolymerization . This process involves the reaction of the vinyl group of the monomer with a polymer radical, leading to the formation of a cyclic structure within the polymer chain . This cyclopolymerization process is facilitated by the unique structure of this compound, which contains a vinyl group attached to a cyclopentyl ring .
Biochemical Pathways
The cyclopolymerization of this compound affects the biochemical pathways involved in polymer synthesis . The formation of cyclic structures within the polymer chain can influence the properties of the resulting polymer, including its stability, flexibility, and reactivity . These changes can have downstream effects on the applications and performance of the polymer in various settings.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of the polymers formed during polymerization . The introduction of cyclic structures within the polymer chain can enhance the polymer’s stability and alter its physical and chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other substances that can act as catalysts or inhibitors, and the concentration of the monomer itself . Understanding these factors is crucial for optimizing the use of this compound in polymer synthesis.
Eigenschaften
IUPAC Name |
(1-ethenylcyclopentyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h4H,1-2,5-8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCIGNUXIUMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol](/img/structure/B2468651.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2468656.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)
![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)



